tert-butylN-[(4S)-4-aminopentyl]carbamate
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Overview
Description
tert-ButylN-[(4S)-4-aminopentyl]carbamate is a chemical compound with the molecular formula C10H22N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role as a protecting group for amines, which helps in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-ButylN-[(4S)-4-aminopentyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-aminopentylamine. The reaction typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(4S)-4-aminopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.
Scientific Research Applications
tert-ButylN-[(4S)-4-aminopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: It plays a role in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(4S)-4-aminopentyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminopropyl)carbamate: Similar in structure but with a different alkyl chain length.
tert-Butyl carbamate: Lacks the additional aminopentyl group.
tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the aminopentyl group.
Uniqueness
tert-ButylN-[(4S)-4-aminopentyl]carbamate is unique due to its specific structure, which includes both a tert-butyl group and an aminopentyl chain. This combination provides distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(4S)-4-aminopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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